molecular formula C12H21NO4 B7797166 1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid CAS No. 661459-03-6

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B7797166
CAS No.: 661459-03-6
M. Wt: 243.30 g/mol
InChI Key: LTNNUMKAWAGPIS-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is a chemical compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical reactions and processes.

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods often utilize flow microreactor systems for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran, and trifluoroacetic acid. Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives.

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid exerts its effects involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a tert-butyl carbocation and the release of the free amine .

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid can be compared with other similar compounds used for amine protection, such as:

The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for a wide range of synthetic applications.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560842
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661459-03-6, 1262408-54-7
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
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